4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Description
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS: 1207326-89-3) is a sulfonamide-functionalized benzoic acid derivative. Its structure comprises a benzoic acid core linked to a methylsulfonyl-substituted amino group, which is further attached to a 4-ethoxyphenyl moiety via a methylene bridge. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller substituents like methoxy (-OCH₃) . This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in bioactive molecules, particularly in antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
4-[(4-ethoxy-N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-16-10-8-15(9-11-16)18(24(2,21)22)12-13-4-6-14(7-5-13)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKQMJFPAOCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid, with the molecular formula C17H19NO5S and a molecular weight of 349.4 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19NO5S
- Molecular Weight : 349.4 g/mol
- CAS Number : 1207326-89-3
- IUPAC Name : 4-[(4-ethoxy-N-methylsulfonylanilino)methyl]benzoic acid
The compound features a sulfonamide group, which is often associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 2.43 - 7.84 |
| HepG2 (liver) | 4.98 - 14.65 |
These findings suggest that the compound may inhibit cell proliferation effectively, particularly in breast and liver cancer cells .
The biological activity of this compound can be attributed to its ability to disrupt microtubule assembly, a critical process for cell division. In studies, it has been shown to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .
Additionally, the compound's structure allows it to bind to colchicine-binding sites on tubulin, which is essential for its microtubule-destabilizing effects .
Case Studies
-
Cytotoxicity in Breast Cancer Cells :
A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells, revealing that it not only inhibited cell growth but also induced morphological changes indicative of apoptosis at concentrations starting from 1 µM. The study noted an increase in caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations . -
Comparison with Other Compounds :
In comparative studies involving other anticancer agents, this compound demonstrated superior selectivity towards cancerous cells over non-cancerous cells (LLC-PK1), indicating its potential for targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthesis routes, physicochemical properties, and biological activities:
Structural and Electronic Differences
- Ethoxy vs.
- Sulfonamide Linkage: The methylsulfonylamino group (-NHSO₂CH₃) in the target compound differs from sulfamoyl (-SO₂NH₂) or biphenylsulfonyl groups, altering electronic effects and hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
